molecular formula C13H15BrO B2439800 4-(3-Bromophenyl)-4-methylcyclohexan-1-one CAS No. 2172219-83-7

4-(3-Bromophenyl)-4-methylcyclohexan-1-one

Cat. No.: B2439800
CAS No.: 2172219-83-7
M. Wt: 267.166
InChI Key: ZYIZWWYXVKPZDB-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-4-methylcyclohexan-1-one is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a cyclohexanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-4-methylcyclohexan-1-one typically involves the bromination of a phenyl ring followed by the formation of the cyclohexanone structure. One common method includes the reaction of 3-bromobenzene with cyclohexanone in the presence of a suitable catalyst under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, with the addition of a Lewis acid catalyst like aluminum chloride to facilitate the electrophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes followed by cyclization reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-4-methylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(3-bromophenyl)-4-methylcyclohexanone or 4-(3-bromophenyl)-4-methylcyclohexanoic acid.

    Reduction: Formation of 4-(3-bromophenyl)-4-methylcyclohexanol.

    Substitution: Formation of compounds like 4-(3-methoxyphenyl)-4-methylcyclohexan-1-one or 4-(3-cyanophenyl)-4-methylcyclohexan-1-one.

Scientific Research Applications

4-(3-Bromophenyl)-4-methylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(3-Bromophenyl)-4-methylcyclohexan-1-one exerts its effects involves interactions with various molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. Additionally, the cyclohexanone structure can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-4-methylcyclohexan-1-one
  • 4-(2-Bromophenyl)-4-methylcyclohexan-1-one
  • 4-(3-Chlorophenyl)-4-methylcyclohexan-1-one

Uniqueness

4-(3-Bromophenyl)-4-methylcyclohexan-1-one is unique due to the specific position of the bromine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs. The presence of the bromine atom in the meta position allows for distinct interactions and properties that are not observed in the ortho or para isomers.

Properties

IUPAC Name

4-(3-bromophenyl)-4-methylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO/c1-13(7-5-12(15)6-8-13)10-3-2-4-11(14)9-10/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIZWWYXVKPZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)CC1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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